N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazol core substituted with 4,7-dimethoxy groups and linked to a 3-methylisoxazole-5-carboxamide moiety. The benzo[d]thiazol scaffold is notable for its prevalence in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and hydrogen-bonding capabilities. The 3-methylisoxazole carboxamide group may enhance solubility or target-specific interactions, though further experimental validation is required.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-6-10(21-17-7)13(18)16-14-15-11-8(19-2)4-5-9(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICRKTMUNPBINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[b]thiophen Derivatives ()
Compounds 8c, 8d, and 8e from Molecules (2012) share a 4,7-dimethoxy-substituted benzo[b]thiophen core but differ in their side chains and functional groups. Key comparisons include:
- Core Structure: The benzo[b]thiophen ring in these analogs replaces the benzo[d]thiazol core of the target compound.
- Substituents: All analogs feature a propanol side chain with piperazine derivatives (e.g., fluorophenyl, methoxyphenyl), unlike the isoxazole carboxamide group in the target. This suggests divergent pharmacological targets—likely serotonin or dopamine receptor modulation for the analogs versus enzyme inhibition (e.g., kinase) for the target.
- Synthesis: Sodium borohydride reduction of ketones yielded the propanol derivatives with high efficiency (76.6–93.4% yields) . By contrast, the target compound’s synthesis likely involves amide coupling, which may require catalysts like EDCI/HOBt, with yields dependent on steric hindrance.
Table 1: Comparison with Benzo[b]thiophen Analogs
Thiazol-Based Derivatives ()
The thiazol derivatives in Pharmacopeial Forum (2017) include bis(thiazolylmethyl) carbamates and hydroperoxy-containing ureido compounds. Key distinctions:
- Functional Groups: The target’s carboxamide group contrasts with the carbamate and ureido linkages in compounds.
- Complexity : compounds feature multi-thiazol units and branched chains, suggesting applications in antiviral or anticancer therapy. The target’s simpler structure may prioritize selectivity for specific targets (e.g., kinases or GPCRs).
Benzo[d][1,3]dioxole Derivatives ()
The synthesis of 4,7-dimethoxybenzo[d][1,3]dioxole (14) in highlights:
- Core Heteroatoms : Replacing the thiazol’s nitrogen with oxygen in the dioxole ring reduces basicity and hydrogen-bond acceptor capacity, likely diminishing interactions with polar targets.
- Synthetic Routes : Decarboxylation and formylation steps yielded moderate-to-high yields (46–82%) , whereas the target’s synthesis would require heterocyclic coupling (e.g., Hantzsch thiazole synthesis) followed by carboxamide formation.
Key Research Findings and Implications
- Structural Impact on Bioactivity : The benzo[d]thiazol core’s nitrogen atom may enhance binding to metalloenzymes or ATP-binding pockets compared to benzo[b]thiophen or dioxole analogs.
- Synthetic Feasibility : High-yield reductions () and formylation () suggest that optimizing reaction conditions could improve the target’s synthesis efficiency.
- Functional Group Trade-offs : The carboxamide group in the target may offer better hydrolytic stability than esters but less than carbamates ().
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